molecular formula C17H18N4 B3012334 1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611196-75-9

1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B3012334
CAS RN: 611196-75-9
M. Wt: 278.359
InChI Key: ZGTBISHRRHOTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known as IMPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPY has been extensively studied for its ability to bind to amyloid-beta (Aβ) plaques, which are commonly found in the brains of Alzheimer's disease patients.

Scientific Research Applications

Versatile Intermediate for Heterocyclic Systems

1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile serves as a versatile intermediate in chemical reactions. Studies have demonstrated its utility in forming various heterocyclic systems like isoquino[1,2-b]quinazoline, [1,2,4]triazolo[5,1-a]isoquinoline, imidazo[2,1-a]isoquinoline, benzimidazo[2,1-a]isoqinoline, and 1,3,5-triacine systems (Deady, Loria, & Quazi, 1996).

Synthesis of Benzimidazo[2,1-a]isoquinolines

Research has explored the synthesis of benzimidazo[2,1-a]isoquinolines using this compound. This includes various conversions of the methyl and cyano groups in tetracycles into functions like amide, aldehyde, and acid, along with electrophilic nitration studies (Deady, Loria, & Rodemann, 1998).

Development of Novel Pentaheterocyclic Ring Systems

The compound has been used in the first synthesis of novel pentaheterocyclic ring systems, notably the 1,2,4-triazolo[2″,3″:6′,1′]pyrimido[4′,5′:2,3]pyrido[1,2-a]benzimidazole system (Elwan, 2004).

Cell Cycle Disruption and Apoptotic Activities

It has also been involved in studies regarding cell cycle disruption and apoptotic activities, particularly in cancer research. One of its homologues showed significant antiproliferative activity, with the ability to arrest the G2/M phase and induce apoptosis (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).

Synthesis of Alkylaminopyrazolo[3,4-d]pyrimidines

Research has also focused on synthesizing alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles, which are essential for pharmaceutical applications (Hecht & Werner, 1973).

Antibacterial and Antifungal Properties

There are studies on the antimicrobial properties of related compounds, indicating moderate effects against bacterial and fungal species. This suggests its potential in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Development of Potent Kinase Inhibitors

The compound is also relevant in the development of potent kinase inhibitors, as demonstrated in the scalable synthesis of related compounds, highlighting its importance in drug development and cancer therapy (Arunachalam et al., 2019).

Mechanism of Action

While the specific mechanism of action for “1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is not available, benzimidazole derivatives have been intensively studied as potential anticancer agents due to their structural similarity with the nucleotides found in the human body .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Benzimidazole derivatives are of great interest in medicinal chemistry due to their diverse biological and clinical applications . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . This suggests that “1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” and similar compounds may have potential for future drug development.

properties

IUPAC Name

3-methyl-1-(2-methylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-11(2)10-19-16-8-12(3)13(9-18)17-20-14-6-4-5-7-15(14)21(16)17/h4-8,11,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTBISHRRHOTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.